molecular formula C11H16N2S B087764 Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- CAS No. 14327-04-9

Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-

Cat. No. B087764
CAS RN: 14327-04-9
M. Wt: 208.33 g/mol
InChI Key: JHMCTNQTJNGVRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiourea derivatives, including those with specific substituents like "N-(1,1-dimethylethyl)-N'-phenyl-", are typically synthesized through reactions involving isothiocyanates and amines. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate, characterized by spectroscopic methods including 1H and 13C{1H} NMR, IR, and UV, as well as single-crystal X-ray crystallography (Yeo & Tiekink, 2019).

Molecular Structure Analysis

The molecular structures of thiourea derivatives are often elucidated using X-ray diffraction, revealing significant details about their conformation and intramolecular interactions. For example, studies on chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea demonstrated the molecular packing and crystal morphology through X-ray diffraction, highlighting the importance of molecular structure in determining the physical and chemical properties of these compounds (Kaminsky et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives undergo a variety of chemical reactions, including cyclization and interactions with other functional groups, which significantly influence their chemical properties. For instance, the synthesis of novel Re(V)O complexes with thiourea ligands demonstrates the reactivity of thiourea derivatives in forming complexes with transition metals, highlighting their potential in catalysis and material science (Lipowska et al., 1996).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and optical activity, are crucial for their application in various fields. For example, the study on chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea discussed the optical properties and electro-optic effects, which are essential for applications in optical materials (Kaminsky et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, define the utility of thiourea derivatives in synthesis and applications. The bifunctional nature of certain thiourea compounds, as catalysts in the asymmetric Michael reaction, showcases their chemical versatility and potential in organic synthesis (Okino et al., 2005).

Scientific Research Applications

  • Biological Activities and Metabolism : Thiourea derivatives possess notable biological activities. For example, a specific derivative demonstrated remarkable anticonvulsant activity. Metabolic pathways of these derivatives in vivo have been studied, which is crucial for understanding their biological effects and potential therapeutic uses (Kaymakçıoğlu et al., 2003).

  • Chemical Synthesis and Characterization : Research has focused on the synthesis and characterization of various thiourea compounds. For instance, the synthesis of aryl-substituted thioureas and their structural analysis using techniques like NMR and IR spectroscopy is significant for understanding their properties and potential applications (Lee, 2023).

  • Reaction Mechanisms : Understanding the reaction mechanisms involving thioureas is crucial in organic chemistry. Studies have proposed mechanisms based on intermediates and spectroscopic analysis, enhancing our understanding of thiourea reactivity and applications in synthesis (Broan & Butler, 1992).

  • Formation of Metal Complexes : Thiourea derivatives can form complexes with transition metals, which have been studied for their structural and biological properties. These complexes are of interest due to their potential broad spectrum of biological activities, such as analgesic, bactericidal, and insecticidal activities (Shadab & Aslam, 2014).

  • NMR Spectroscopy and Chiral Discrimination : Thiourea derivatives are used as chiral solvating agents in NMR spectroscopy for enantiodiscrimination of amino acids, which is essential in stereochemical analysis and drug design (Recchimurzo et al., 2020).

  • Pharmaceutical Applications : Thiourea derivatives have been synthesized for potential use in pharmaceuticals, exhibiting biological activities like antimicrobial and anti-HIV properties. This highlights their importance in the development of new therapeutic agents (Patel et al., 2007).

  • Analytical Chemistry Applications : Thioureas are also used in analytical chemistry, for instance, in chromatographic determination and as catalytic agents in detection methods. This highlights their versatility and importance in analytical methodologies (Dikunets et al., 2004).

Safety And Hazards

The safety data sheet for N-(1,1-Dimethylethyl)thiourea suggests that it is harmful if swallowed . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor .

properties

IUPAC Name

1-tert-butyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCTNQTJNGVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162376
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-

CAS RN

14327-04-9
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-tert-butyl-3-phenyl-2-thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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